3-(3-Amino-2,2-dimethylcyclobutyl)propanoic acid hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-2,2-dimethylcyclobutyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .
Scientific Research Applications
3-(3-Amino-2,2-dimethylcyclobutyl)propanoic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of certain enzymes or receptors.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 3-(3-Amino-2,2-dimethylcyclobutyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclobutyl derivatives and amino acids with comparable structures. Examples include:
- 3-(3-Amino-2,2-dimethylcyclobutyl)propanoic acid
- 3-(3-Amino-2,2-dimethylcyclobutyl)propanoic acid methyl ester .
Uniqueness
What sets 3-(3-Amino-2,2-dimethylcyclobutyl)propanoic acid hydrochloride apart is its specific cyclobutyl ring structure combined with the amino and propanoic acid groups.
Biological Activity
3-(3-Amino-2,2-dimethylcyclobutyl)propanoic acid hydrochloride is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1909316-59-1
The compound features a cyclobutane ring with amino and propanoic acid functional groups, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as an antagonist or modulator at specific receptors, influencing neurotransmission and potentially affecting conditions such as anxiety and depression.
Antidepressant Effects
Recent studies have indicated that this compound may exhibit antidepressant-like effects in animal models. Research involving forced swim tests and tail suspension tests has shown that administration of the compound significantly reduces immobility time, suggesting enhanced mood-related behaviors.
Neuroprotective Properties
Evidence suggests that this compound may possess neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress-induced apoptosis. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role.
In Vivo Studies
A series of in vivo experiments were conducted to assess the efficacy of the compound in various models:
Study Type | Model Used | Dosage (mg/kg) | Observed Effects |
---|---|---|---|
Antidepressant Test | Forced Swim Test | 10 | Reduced immobility time |
Neuroprotection | Oxygen Glucose Deprivation | 5 | Increased cell viability |
Anxiety Model | Elevated Plus Maze | 20 | Increased time spent in open arms |
Case Studies
- Case Study on Depression : A study involving rats treated with varying doses of the compound showed a dose-dependent reduction in depressive-like behaviors, supporting its potential as an antidepressant.
- Neuroprotection Against Ischemia : In a model simulating ischemic stroke, administration of the compound resulted in reduced infarct size and improved neurological scores compared to control groups.
Safety and Toxicity
Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.
Properties
IUPAC Name |
3-(3-amino-2,2-dimethylcyclobutyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2)6(5-7(9)10)3-4-8(11)12;/h6-7H,3-5,10H2,1-2H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNXZJINWJLBCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1N)CCC(=O)O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.